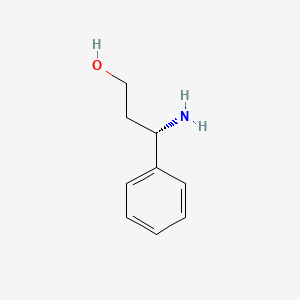

(S)-3-Amino-3-phenylpropan-1-ol

Beschreibung

Chirality and Stereochemistry of (S)-3-Amino-3-phenylpropan-1-ol

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image, much like a pair of hands. nptel.ac.in this compound possesses a chiral center at the third carbon atom (C3) of its propanol (B110389) chain, the point of attachment for the amino group and the phenyl group.

The "(S)" designation in its name refers to the specific absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement of the amino, phenyl, and alkyl chain groups is crucial. Stereoisomers, which have the same chemical formula and connectivity but differ in their 3D arrangement, can exhibit vastly different biological activities and chemical behaviors. khanacademy.org The fixed (S)-configuration of this molecule makes it an invaluable tool for controlling the stereochemical outcome of chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to Light Yellow Powder/Lump |

| CAS Number | 82769-76-4 |

| Optical Rotation | -21.0 to -25.0 deg (c=1, CHCl₃) |

Data sourced from TCI Chemicals. tcichemicals.com

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols are a cornerstone of modern chemical and pharmaceutical research. Their dual functionality—an amino group and a hydroxyl group—allows for a wide range of chemical modifications and their inherent chirality is leveraged to induce asymmetry in synthetic sequences.

In organic synthesis , these compounds are frequently employed as chiral auxiliaries or chiral ligands. diva-portal.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to form one stereoisomer over another, after which it is removed. diva-portal.org As ligands, they can coordinate with metal catalysts to create a chiral environment that promotes enantioselective transformations, such as the addition of organozinc reagents to aldehydes. scirp.orgalfa-chemistry.com The development of new methods to synthesize chiral β-amino alcohols is an active area of research, highlighting their importance to the field. westlake.edu.cn

In medicinal chemistry , the chiral amino alcohol framework is a prevalent structural motif found in many pharmaceuticals and bioactive natural products. westlake.edu.cnnih.govfrontiersin.org The specific stereochemistry is often essential for a drug's efficacy, as different enantiomers can have different or even adverse biological effects. Consequently, this compound and its derivatives serve as key intermediates in the synthesis of optically pure active pharmaceutical ingredients (APIs). google.comgrafiati.com For instance, the 3-amino-1-phenylpropanol core is found in important drugs like Fluoxetine (B1211875) and Tomoxetine. google.com The synthesis of these compounds often relies on building blocks like this compound to ensure the final product has the correct, biologically active stereoconfiguration. google.com

Table 2: Applications of Chiral Amino Alcohols in Synthesis

| Application Area | Role of Chiral Amino Alcohol | Example |

| Asymmetric Catalysis | Chiral Ligand | Formation of chelate with zinc to catalyze enantioselective additions of organozincs to aldehydes. scirp.org |

| Pharmaceutical Synthesis | Chiral Building Block / Intermediate | Used in the preparation of optically active drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. google.com |

| Chiral Auxiliaries | Stereodirecting Group | Covalently bound to a substrate to control the formation of a new stereogenic center. diva-portal.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQXIQNPMQTBGN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370345 | |

| Record name | (S)-3-Amino-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82769-76-4 | |

| Record name | (-)-3-Amino-3-phenylpropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82769-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Amino-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Phenyl-3-propanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 3 Amino 3 Phenylpropan 1 Ol

Asymmetric Synthesis Routes

Enantioselective Reduction Strategies

Enantioselective reduction of prochiral ketones, particularly β-amino ketones, represents a direct and efficient approach to obtaining chiral amino alcohols. This strategy relies on the use of chiral catalysts or reagents to control the stereochemical outcome of the reduction of a carbonyl group.

The asymmetric reduction of β-amino ketones is a cornerstone in the synthesis of 1,3-amino alcohols. This transformation can be achieved with high efficiency and stereoselectivity using various catalytic systems. The general scheme involves the conversion of a β-amino ketone to the corresponding chiral β-amino alcohol, as illustrated below.

Reaction Scheme:

The success of this method hinges on the choice of catalyst and reducing agent to favor the formation of the desired (S)-enantiomer.

Spiroborate esters derived from chiral amino alcohols have emerged as powerful catalysts for the asymmetric borane-mediated reduction of prochiral ketones. These catalysts are noted for their stability and ability to induce high levels of enantioselectivity. A key advantage is the ability to achieve high yields and optical purity under relatively mild reaction conditions. For the synthesis of optically active 3-amino-1-phenylpropanol derivatives, spiroborate ester catalysts can afford the product with an enantiomeric excess (ee) of 80% or greater. In the reduction of related aryl ketones, enantioselectivities of up to 99% ee have been reported, demonstrating the high efficiency of these catalysts. nih.gov

The catalytic cycle typically involves the coordination of the borane reducing agent to the spiroborate ester, followed by the transfer of a hydride to the ketone substrate in a highly stereocontrolled manner.

Table 1: Spiroborate Ester-Catalyzed Asymmetric Reduction

| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| 3-Amino-1-phenylpropan-1-one | (S)-Diphenylprolinol-derived spiroborate ester | Borane-dimethyl sulfide complex | THF | 25 | High | ≥80 |

| β-Keto aryl ether | (S)-Diphenylprolinol-derived spiroborate ester (10 mol%) | Borane-dimethyl sulfide complex | THF | 25 | 96 | 98 |

Data is based on the synthesis of 3-amino-1-phenylpropanol derivatives and analogous β-hydroxy ethers.

Oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of a wide range of prochiral ketones. The in-situ generation of the catalyst from a chiral amino alcohol and a borane source is a common and practical approach. This methodology has been successfully applied to the synthesis of precursors of (S)-3-Amino-3-phenylpropan-1-ol, such as (S)-3-chloro-1-phenyl-1-propanol. The reduction of the corresponding ketone using an oxazaborolidine catalyst generated from (R)-α,α-diphenyl-2-pyrrolidinemethanol and a borane amine complex has been shown to produce the (S)-alcohol with high yield and good enantioselectivity. ciac.jl.cn

The stereochemical outcome is dictated by the transition state assembly, where the ketone coordinates to the Lewis acidic boron atom of the catalyst, and the hydride is delivered from the borane coordinated to the nitrogen atom.

Table 2: Oxazaborolidine-Catalyzed Asymmetric Reduction

| Substrate | Chiral Amino Alcohol for Catalyst Generation | Reducing Agent | Solvent | Yield (%) | ee (%) |

| 3-Chloro-1-phenyl-1-propanone | (R)-α,α-Diphenyl-2-pyrrolidinemethanol | Borane amine complex | THF | 88.3 - 93.8 | 81.6 - 87.7 |

| Prochiral aromatic ketones | (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one | Borane-THF complex | THF | Good | High |

Data is based on the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a precursor to the target molecule, and other aromatic ketones.

Enzymatic Catalysis for Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Engineered carbonyl reductases, including reductive aminases (RedAms) and amine dehydrogenases (AmDHs), have been developed for the asymmetric synthesis of chiral amines and amino alcohols. These enzymes catalyze the reductive amination of a ketone substrate, utilizing an amine donor and a nicotinamide cofactor (NADH or NADPH). Through protein engineering, the substrate scope, activity, and stereoselectivity of these enzymes can be tailored for a specific target molecule.

For the synthesis of γ-amino alcohols closely related to this compound, engineered carbonyl reductases have demonstrated remarkable success. For instance, a mutant of a carbonyl reductase from Sporobolomyces salmonicolor was engineered to catalyze the reduction of 3-(dimethylamino)-1-phenylpropan-1-one to the corresponding (S)-γ-amino alcohol with an impressive 96% ee. researchgate.net This highlights the potential of designing a biocatalyst for the highly selective synthesis of the target molecule.

Table 3: Enzymatic Reductive Amination

| Substrate | Enzyme (Engineered Carbonyl Reductase) | Product | ee (%) |

| 3-(Dimethylamino)-1-phenylpropan-1-one | Mutant L174W of SSCR | (S)-3-(Dimethylamino)-1-phenylpropan-1-ol | 96 |

| 1-Hydroxy-2-butanone | Engineered Amine Dehydrogenase (wh84) | (S)-1-Amino-2-butanol | >99 |

Data is based on the synthesis of a close derivative and an analogous amino alcohol.

Enzymatic Resolution with Penicillin G Acylase

Enzymatic kinetic resolution represents a powerful strategy for the synthesis of enantiomerically pure compounds. Penicillin G Acylase (PGA) has been effectively utilized in the resolution of racemic amines and amino alcohols. The process typically involves a two-step enzymatic sequence. Initially, a lipase catalyzes the acylation of the racemic amine. Subsequently, the enantiomerically enriched amide is selectively deacylated by Penicillin G Acylase, often from sources like Alcaligenes faecalis or a mutant from E. coli. organic-chemistry.orglibretexts.org

This fully enzymatic approach is advantageous as it avoids the harsh, waste-generating chemical conditions often required for deacylation. organic-chemistry.org For instance, in the resolution of β-amino acid esters, which are structurally related to 3-amino-3-phenylpropan-1-ol, immobilized penicillin amidohydrolase (PGA) has been used for selective phenylacetylation. google.com The efficiency of this resolution is contingent on several factors, including pH, temperature, and substrate concentrations, with optimal conditions leading to high yields and excellent enantiomeric excess (ee) in a matter of hours. google.com The stability and reusability of the enzyme can be significantly enhanced through immobilization on various support materials, which is a key consideration for industrial-scale applications. gavinpublishers.com

| Enzyme System | Role | Substrate Class | Advantage |

| Lipase + Penicillin G Acylase | Acylation + Deacylation | Chiral Amines | Avoids harsh chemical deacylation |

| Immobilized PGA | Enantioselective Phenylacetylation | β-Amino Acid Esters | High yield and enantiomeric excess |

Lipase-Catalyzed Resolution of Chiral Amino Alcohols

Lipases are among the most versatile and widely used biocatalysts for the kinetic resolution of chiral compounds, including amino alcohols. These enzymes can catalyze the enantioselective acylation, esterification, or hydrolysis of racemic mixtures in organic solvents under mild conditions. princeton.edu The general principle involves the lipase preferentially catalyzing the transformation of one enantiomer, leaving the other unreacted.

A commonly employed and effective lipase for resolving β-amino esters and related structures is from Pseudomonas cepacia (PCL), also known as Burkholderia cepacia. organic-chemistry.org For example, in the resolution of racemic 3-amino-3-arylpropionic methyl esters, PCL-catalyzed hydrolysis in a solvent like 1,4-dioxane can produce the corresponding esters and carboxylic acids with high selectivity. organic-chemistry.org Similarly, the enantioselective acylation of the hydroxyl group in 3-amino-3-phenylpropan-1-ol can be achieved. The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer), which can then be separated from the unreacted (R)-enantiomer using standard chromatographic techniques. The choice of lipase, acyl donor, and solvent can significantly influence both the reaction rate and the enantioselectivity. nih.gov

| Lipase Source | Reaction Type | Substrate Example | Outcome |

| Pseudomonas cepacia (PCL) | Hydrolysis | 3-Amino-3-arylpropionic methyl esters | High selectivity for esters and acids organic-chemistry.org |

| Pseudomonas fluorescens (LAK) | Acylation | 1-Aryl-3-chloropropan-1-ols | Enantiomerically enriched acetates nih.gov |

| Candida rugosa (CRL) | Hydrolysis | 1-Aryl-3-chloropropyl esters | Enantiopure (R)-alcohols nih.gov |

Carica papaya Lipase (CPL) Catalyzed Enantioselective Alcoholysis

Carica papaya lipase (CPL), a cost-effective and naturally immobilized enzyme, has demonstrated high efficiency in the kinetic resolution of β-amino esters. organic-chemistry.orgnih.gov A notable application is the enantioselective alcoholysis of racemic N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid, a close derivative of the target compound. nih.gov

In this process, CPL catalyzes the transesterification of the ester with an alcohol, such as methanol, in an organic solvent like hexane. Through substrate engineering and optimization of reaction conditions, a very high enantioselectivity (E > 200) can be achieved. nih.gov The reaction yields the (S)-methyl ester while leaving the (R)-trifluoroethyl ester unreacted, allowing for separation at approximately 50% conversion. organic-chemistry.org CPL has also been shown to be highly enantiospecific (E > 200) in the acylation of benzylcarbinols, further underscoring its utility in resolving chiral alcohols. scripps.edu

Asymmetric Oxidation Approaches (e.g., using OsO4)

Asymmetric oxidation provides a direct route to enantiopure amino alcohols from prochiral olefins, bypassing the need for resolving a racemic mixture. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols. organic-chemistry.orgnih.gov This reaction utilizes osmium tetroxide (OsO₄) as a catalyst in conjunction with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to induce enantioselectivity. organic-chemistry.orgnih.gov

The substrate for synthesizing this compound or its precursors would be a cinnamate derivative (an α,β-unsaturated ester). nih.gov A key aspect of the AA reaction is controlling regioselectivity—that is, whether the amine or hydroxyl group adds to the α or β position of the unsaturated ester. Research has shown that the choice of the chiral ligand's core structure dramatically influences the outcome. organic-chemistry.org

PHAL Ligands : Cinchona ligands with a phthalazine (PHAL) core typically direct the nitrogen atom to the α-position, yielding phenyl isoserine derivatives. organic-chemistry.org

AQN Ligands : Using ligands with an anthraquinone (AQN) core reverses the regioselectivity, directing the nitrogen atom to the β-position to produce the desired phenyl serine derivatives in high enantiomeric excess (>90% ee). organic-chemistry.org

This ligand-controlled reversal of regioselectivity makes the Sharpless AA a versatile tool for accessing either regioisomer of the amino alcohol product with high stereocontrol. organic-chemistry.orgorganic-chemistry.org

Resolution of Racemic 3-Amino-3-phenylpropan-1-ol

Chemical Resolution with Chiral Resolving Agents (e.g., Tolylsulfonyl-D-proline)

Classical chemical resolution remains a widely used method for separating enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org

For the resolution of a racemic base like 3-amino-3-phenylpropan-1-ol, a chiral acidic resolving agent such as Tolylsulfonyl-D-proline is employed. The reaction between the racemic amino alcohol and the chiral acid forms two diastereomeric salts:

(R)-3-Amino-3-phenylpropan-1-ol • (R)-Acid

this compound • (R)-Acid

Due to their different solubilities in a specific solvent, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the resolving agent, liberating the desired enantiomerically pure amino alcohol. libretexts.org The success of this method depends critically on the choice of solvent and the conditions of crystallization, such as temperature and concentration. nih.gov

Challenges and Efficiency in Resolution Methods

Both enzymatic and chemical resolution methods present distinct challenges and efficiencies. A universal challenge for any kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is either left unreacted or converted to a different product.

Enzymatic Resolution:

Challenges : The primary challenges include the operational stability of the enzyme, its cost, and the potential for substrate or product inhibition. The separation of the resulting product from the remaining unreacted enantiomer is also required, which often involves chromatography.

Efficiency : Enzymatic resolutions are often highly efficient in terms of selectivity, frequently achieving very high enantiomeric excess (ee ≥99%) and high E-values (enantioselectivity). nih.gov The mild reaction conditions are also a significant advantage.

Chemical Resolution:

Efficiency : The efficiency is highly dependent on the crystallization kinetics and thermodynamics. gavinpublishers.com While it can be effective, achieving both high yield and high enantiomeric purity can be difficult. However, under optimized conditions, resolution efficiencies can be very high. nih.gov

Novel Synthetic Approaches and Intermediates

Modern organic synthesis has moved towards more efficient and stereoselective methods. The following sections explore several contemporary strategies for the synthesis of this compound and its structural analogs, highlighting unique starting materials and reaction pathways.

The azetidin-2-one, or β-lactam, ring is a well-known feature in antibiotics but also serves as a versatile intermediate in organic synthesis. The synthesis of 1,3-amino alcohols can be envisioned through the reductive ring-opening of substituted β-lactams. For this pathway, a suitably substituted 3-hydroxy-4-phenylazetidin-2-one would serve as the starting material.

The core of this strategy involves the complete reduction of the amide functional group within the β-lactam ring. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of cleaving the amide bond and reducing the carbonyl group. This process would break open the strained four-membered ring to yield the desired 1,3-amino alcohol. While the synthesis of chiral α-hydroxy-β-lactams has been developed, this route to this compound remains a conceptual pathway requiring specific precursors. rsc.org For instance, the ring-opening coupling of N-Boc-3-hydroxy-β-lactams with amino acid esters has been shown to produce dipeptides, demonstrating the reactivity of the lactam ring towards nucleophilic attack. nih.gov

| Step | Description | Reagents (Hypothetical) | Intermediate/Product |

| 1 | Starting Material | - | Chiral 3-Hydroxy-4-phenylazetidin-2-one |

| 2 | Reductive Ring Opening | Lithium aluminum hydride (LiAlH₄) | This compound |

In a novel approach, researchers have successfully synthesized 2-amino-3-phenylpropane-1-ol, a structural isomer of the target compound, utilizing a carbon nanotube method. nih.govwikipedia.org This method represents a new frontier in applying nanomaterials to organic synthesis. The specifics of the carbon nanotube's role in the reaction mechanism are a subject of ongoing research, but it is presented as a key component of the novel synthetic protocol. nih.govwikipedia.org This synthesis was reported alongside a more traditional reduction method on Baylis-Hillman adducts, highlighting the exploration of innovative techniques in the field. nih.govwikipedia.org

The reduction of a nitro group is a fundamental and reliable transformation in organic chemistry for the formation of primary amines. rsc.orgresearchgate.net This strategy can be effectively applied to synthesize amino alcohols from nitro-functionalized precursors. A variety of reducing systems are available, ranging from catalytic hydrogenation with catalysts like palladium-on-carbon (Pd/C) or Raney nickel to chemical reductions using metals in acidic media (e.g., iron in acetic acid) or metal-free reagents like trichlorosilane. rsc.orgresearchgate.netwikipedia.org

A specific application of this method is seen in the synthesis of 2-amino-3-phenylpropane-1-ol from a Baylis-Hillman adduct. nih.gov The starting material, (E)-2-nitro-3-phenylprop-2-en-1-ol, is reduced using a catalytic amount of iron (Fe) in an excess of acetic acid at reflux temperature. This reaction successfully reduces the nitro group to a primary amine, yielding the desired product in good yield after purification. nih.gov

| Starting Material | Reagents | Product | Yield |

| (E)-2-nitro-3-phenylprop-2-en-1-ol | Fe, Acetic Acid | 2-amino-3-phenylpropane-1-ol | 82% |

Reductive amination is a highly efficient and widely used method for synthesizing amines. jchemlett.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. jchemlett.com Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. jchemlett.comnih.gov

To synthesize this compound, this strategy would start with a keto-alcohol derivative, such as 3-hydroxy-1-phenylpropan-1-one. The reaction would proceed by treating this keto-alcohol with an ammonia source in the presence of a suitable reducing agent. The stereochemistry at the newly formed amino center would need to be controlled, often through the use of a chiral catalyst or by employing enzymes like imine reductases (IREDs) which can offer high stereoselectivity. jchemlett.com

β-Amino acids are direct precursors to β-amino alcohols through the selective reduction of their carboxylic acid group. Facile one-pot syntheses for 3-amino-3-arylpropionic acids have been developed, providing an efficient route to these valuable intermediates. researchgate.net These multicomponent reactions can generate small molecules with significant chemical diversity and complexity from simple starting materials like aldehydes, anilines, and carboxylic acids. researchgate.netnih.gov

Once the chiral β-amino acid, (S)-3-amino-3-phenylpropanoic acid, is synthesized, the final step is the reduction of the carboxylic acid to a primary alcohol. This transformation can be achieved using various selective reducing agents, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄), to furnish this compound. This two-stage approach, combining a one-pot synthesis with a subsequent reduction, provides a flexible pathway to the target molecule. nih.gov

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, under the influence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). The resulting products, known as Baylis-Hillman adducts, are densely functionalized molecules that serve as versatile synthons for further chemical manipulation. nih.gov

In the synthesis of 2-amino-3-phenylpropane-1-ol, various Baylis-Hillman adducts were first synthesized by reacting (E)-(2-nitrovinyl)arenes with paraformaldehyde. nih.gov The resulting nitro-functionalized adduct, (E)-2-nitro-3-phenylprop-2-en-1-ol, was then subjected to reduction. Treatment with iron and acetic acid successfully reduced the nitro group to an amine, providing the final amino alcohol product in high yield. nih.gov This demonstrates the utility of the Baylis-Hillman reaction to construct a complex backbone that can be subsequently modified to achieve the target structure. nih.govwikipedia.org

| Reaction Stage | Reactants | Catalyst/Reagents | Product/Intermediate |

| Baylis-Hillman Reaction | (E)-(2-nitrovinyl)benzene, Paraformaldehyde | Imidazole, Anthranilic acid | (E)-2-nitro-3-phenylprop-2-en-1-ol |

| Reduction | (E)-2-nitro-3-phenylprop-2-en-1-ol | Iron (Fe), Acetic acid | 2-amino-3-phenylpropane-1-ol |

Applications of S 3 Amino 3 Phenylpropan 1 Ol in Asymmetric Synthesis

As Chiral Building Block in Complex Molecule Synthesis

(S)-3-Amino-3-phenylpropan-1-ol serves as a vital chiral building block, meaning it is a pre-made, enantiomerically pure molecule that can be incorporated into a larger, more complex structure, transferring its chirality to the final product. This approach is highly efficient in pharmaceutical manufacturing.

Its most prominent application is as a key intermediate in the synthesis of Dapoxetine, a pharmaceutical compound. nih.gov The inherent stereochemistry of this compound is crucial for ensuring the final drug product has the correct three-dimensional structure, which is essential for its efficacy. nih.gov The use of this chiral amino alcohol provides a reliable and high-purity pathway for producing the desired enantiomer of the active pharmaceutical ingredient. nih.gov

While not a direct precursor in all cases, the structural motif of a chiral 3-amino-1-arylpropan-1-ol is central to the synthesis of several other important pharmaceuticals. For instance, the synthesis of the antidepressant (S)-Duloxetine involves the resolution of a racemic amino alcohol intermediate, highlighting the importance of this chiral scaffold. researchgate.net Similarly, the development of enantiomerically pure Fluoxetine (B1211875) relies on establishing a chiral center in a related 3-amino-1-phenylpropanol structure. nih.govacs.org The use of this compound and its analogs as starting materials or key intermediates underscores their importance in creating stereospecific pharmaceuticals.

| Target Molecule | Therapeutic Class | Role of the Chiral Building Block |

| Dapoxetine | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) | Serves as an indispensable intermediate, providing the core chiral structure for the final compound. nih.gov |

| (S)-Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Synthesized from a related chiral γ-amino alcohol, demonstrating the value of this structural class. researchgate.netnih.gov |

| (S)-Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Enantioselective synthesis often proceeds through a key chiral 3-amino-1-phenylpropanol intermediate. nih.govacs.org |

As Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily attached to a substrate to guide a chemical reaction to produce a specific stereoisomer. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Oxazolidinones, popularized by David Evans, are a highly successful class of chiral auxiliaries used in a wide range of asymmetric transformations, including aldol reactions and alkylations. researchgate.netresearchgate.netrsc.org

Fluorous oxazolidinone auxiliaries are a modern variation of traditional auxiliaries. They incorporate a perfluoroalkyl chain (a "fluorous" tag) into their structure. collectionscanada.gc.ca This feature does not typically alter the stereochemical outcome of the reaction but greatly simplifies the purification process. collectionscanada.gc.ca Products attached to the fluorous auxiliary can be easily separated from non-fluorous reagents and byproducts using fluorous solid-phase extraction (FSPE). nih.govcollectionscanada.gc.ca

Scientific literature details the synthesis of these advanced auxiliaries from readily available α-amino acids, such as L-phenylalanine and L-valine. nih.govthieme-connect.de However, the synthesis of a fluorous oxazolidinone chiral auxiliary specifically derived from the β-amino alcohol this compound is not described in the available research.

Chiral auxiliaries are fundamental tools for creating carbon-carbon bonds with high stereocontrol. scielo.org.mx Fluorous oxazolidinone auxiliaries, derived from α-amino acids, have been successfully applied in titanium-mediated aldol reactions. thieme-connect.de In these reactions, the auxiliary directs the approach of the aldehyde to the enolate, resulting in the formation of one diastereomer in preference to others. thieme-connect.de

Research has shown that the stereoselectivity achieved with these fluorous auxiliaries is comparable to that of the classic, non-fluorous Evans-type auxiliaries. thieme-connect.de This demonstrates that the fluorous tag serves its purpose as a purification aid without compromising the auxiliary's primary function of stereochemical control. thieme-connect.de The ability to achieve high yields and diastereoselectivities makes them valuable in complex synthesis. thieme-connect.de

Table: Performance of a Fluorous Oxazolidinone Auxiliary in an Asymmetric Aldol Reaction *

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield |

| Isobutyraldehyde | 97:3 | 81% |

| Benzaldehyde | >99:1 | 75% |

| Isovaleraldehyde | 98:2 | 80% |

*Data is for a fluorous oxazolidinone auxiliary derived from L-phenylalanine as a representative example of this class of compounds. thieme-connect.de

As Chiral Ligand in Catalytic Asymmetric Reactions

In catalytic asymmetric reactions, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This compound is a precursor for synthesizing chiral ligands, which bind to a metal center to form the active chiral catalyst. The stereocenter on the ligand, which is close to the metal's active site, directly influences the stereochemical outcome of the reaction. bldpharm.comnih.gov Chiral amino alcohols are common starting materials for some of the most successful ligand classes, including oxazoline-containing ligands. bldpharm.com

Chiral ligands derived from amino alcohols are employed in a variety of metal-catalyzed processes. Copper-based catalysts featuring chiral amino alcohol ligands have been shown to be effective in reactions like the asymmetric nitroaldol (Henry) reaction, producing products with high enantioselectivity. nih.govscilit.com

However, a specific application of a chiral ligand derived directly from this compound in the copper-catalyzed asymmetric allylic oxidation of cycloolefins is not detailed in the surveyed scientific literature. While oxazoline-containing ligands are used in numerous asymmetric catalytic reactions, including allylic substitutions, the precise reaction specified is not a documented application for ligands from this particular precursor in the available sources. researchgate.netbldpharm.com

The fundamental role of a chiral ligand in catalysis is to create a chiral environment around the metal's active site. This environment forces the reacting molecules (substrates) to approach the metal from a specific direction or in a specific orientation. This controlled approach, known as facial selectivity, is what leads to the preferential formation of one enantiomer of the product over the other, thus inducing chirality.

The structure of the ligand does more than just control stereoselectivity. The electronic properties of the ligand—its ability to donate or withdraw electron density—can modulate the reactivity of the metal center. An effective ligand stabilizes the key transition states in the catalytic cycle, which can lead to a significant enhancement in the reaction rate. By optimizing the ligand structure, chemists can achieve both high enantioselectivity and high catalytic turnover, making the process efficient and practical.

Synthesis of Other Chiral Amino Alcohol Compounds

The chemical structure of this compound serves as a scaffold for the creation of a variety of other chiral amino alcohol derivatives. These derivatives are often key intermediates in the synthesis of widely used pharmaceuticals. The transformations typically involve reactions at the primary amino group, such as alkylation, to produce secondary or tertiary amines, or reactions at the hydroxyl group.

Optically Active 3-Amino-1-phenylpropanol Derivatives

A significant application of this compound is its conversion into N-alkylated derivatives, which are pivotal intermediates for several antidepressant and ADHD medications. For instance, the N-methylated version of its enantiomer, (R)-3-(Methylamino)-1-phenylpropan-1-ol, is a direct precursor to (R)-Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor. google.comguidechem.comsmolecule.com Similarly, (S)-3-(methylamino)-1-phenylpropan-1-ol can act as a common intermediate for synthesizing the (R)-enantiomers of drugs like Fluoxetine, Atomoxetine, and Nisoxetine through processes such as the Mitsunobu reaction. umich.edu

The synthesis of these derivatives often involves the initial N-methylation of the primary amino group of this compound. While various synthetic routes lead to these N-methylated compounds, many begin with different precursors, such as the reduction of functionalized propiophenones or the reductive cleavage of isoxazolidines. nih.gov However, the derivatization of the parent chiral amino alcohol is a direct approach to creating these valuable intermediates.

Once the N-methylated derivative is obtained, a subsequent key reaction is the etherification of the hydroxyl group. For example, in the synthesis of Atomoxetine, (R)-N-methyl-3-hydroxy-3-phenylpropylamine is reacted with 2-fluorotoluene in the presence of a strong base like potassium tert-butoxide to form the characteristic aryloxy ether linkage. google.com

The following table outlines a representative synthetic transformation starting from an N-methylated 3-amino-1-phenylpropanol derivative to form a key pharmaceutical compound.

| Starting Material | Reagent(s) | Product | Key Transformation |

| (R)-3-(Methylamino)-1-phenylpropan-1-ol | 1. Potassium tert-butoxide2. 2-Fluorotoluene | (R)-Atomoxetine | O-Arylation (Williamson Ether Synthesis) |

This table demonstrates the conversion of the chiral amino alcohol derivative into a final active pharmaceutical ingredient, highlighting the importance of this compound as a foundational chiral precursor.

Medicinal Chemistry and Pharmaceutical Applications of S 3 Amino 3 Phenylpropan 1 Ol Derivatives

Intermediate in Pharmaceutical Synthesis

(S)-3-Amino-3-phenylpropan-1-ol is a valuable intermediate for the synthesis of a range of pharmaceutical products. jecibiochem.com Its structural framework is a key component in several widely used medications.

Synthesis of Dapoxetine

This compound is a key intermediate in the synthesis of Dapoxetine. jecibiochem.comruifuchemical.com Dapoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. ruifuchemical.com One synthetic route to Dapoxetine hydrochloride involves the reduction of (S)-3-amino-3-phenylpropionic acid to (S)-3-amino-3-phenylpropanol, followed by N-alkylation and subsequent reaction steps. google.com An alternative efficient and enantioselective synthesis of both (S)- and (R)-dapoxetine begins with 3-phenyl-1-propanol. nih.gov

The synthesis process can be summarized in the following steps:

(S)-3-amino-3-phenylpropionic acid is reduced to form (S)-3-amino-3-phenylpropanol. google.com

The resulting (S)-3-amino-3-phenylpropanol undergoes a reaction with formaldehyde (B43269) in formic acid to produce (S)-3-dimethylamino-3-phenylpropanol. google.com

This intermediate is then reacted with 1-fluoronaphthalene (B124137) to yield Dapoxetine, which is subsequently converted to its hydrochloride salt. google.com

| Starting Material | Key Intermediates | Final Product |

| (S)-3-amino-3-phenylpropionic acid | This compound, (S)-3-dimethylamino-3-phenylpropanol | Dapoxetine Hydrochloride |

Precursor for Fluoxetine (B1211875), Nisoxetine, and Tomoxetine (Atomoxetine)

The 3-amino-1-phenylpropanol framework is a core structural element in several important drugs, including Fluoxetine, Nisoxetine, and Tomoxetine (also known as Atomoxetine). google.com this compound and its derivatives serve as critical intermediates in the synthesis of these optically active pharmaceuticals. google.com

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression. google.com The synthesis of fluoxetine often involves the key intermediate 3-(methylamino)-1-phenyl-1-propanol. google.com

Nisoxetine: A selective norepinephrine (B1679862) reuptake inhibitor.

Tomoxetine (Atomoxetine): A selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). nih.gov Atomoxetine's chemical structure is (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. chemspider.com 3-(Methylamino)-1-phenylpropan-1-ol is a known related compound and intermediate in the synthesis of Atomoxetine. usp.orgcymitquimica.com

The use of optically active 3-amino-1-phenylpropanol derivatives allows for the production of enantiomerically pure forms of these drugs, which is often crucial for their efficacy and safety profiles. google.com

| Precursor | Corresponding Drug | Therapeutic Class |

| This compound derivative | (S)-Fluoxetine | Antidepressant (SSRI) |

| 3-Amino-1-phenylpropanol derivative | Nisoxetine | Norepinephrine Reuptake Inhibitor |

| 3-Amino-1-phenylpropanol derivative | Tomoxetine (Atomoxetine) | Norepinephrine Reuptake Inhibitor (for ADHD) |

Development of Drugs for Neurological Diseases

The structural motif of 3-amino-3-phenylpropan-1-ol is a key feature in various compounds targeting neurological diseases. For instance, Atomoxetine, synthesized from a derivative of this compound, is a selective norepinephrine reuptake inhibitor used to manage ADHD. nih.gov The core structure's ability to be modified allows for the development of compounds with specific interactions with neurotransmitter transporters.

Development of Drugs for Cardiovascular Diseases

Derivatives of 3-amino-1,2-propanediol, which shares a similar structural backbone with 3-amino-3-phenylpropan-1-ol, have been synthesized and evaluated for their effects on the cardiovascular system. nih.gov While some of these derivatives showed minimal impact on cardiovascular parameters at certain doses, others, like CGP 12177, induced a significant increase in heart rate. nih.gov This highlights the potential for this class of compounds to be explored for cardiovascular applications, although the specific derivatives of this compound in this context require further investigation.

Synthesis of Etoricoxib

While this compound itself is not a direct precursor, a related intermediate, 3-amino-2-chloroacrolein (B12341629), is a key component in the synthesis of Etoricoxib. google.com Etoricoxib is a selective COX-2 inhibitor used to treat pain and inflammation. The synthesis involves the condensation of 3-amino-2-chloroacrolein with a methyl sulfonyl benzyl-pyridine base ketone. google.com

Design of Biologically Active Compounds

The scaffold of 3-amino-3-phenylpropionamide, a close derivative of this compound, has been utilized to design and synthesize novel ligands for the mu opioid receptor. nih.gov These compounds were developed as small molecule mimics of the cyclic octapeptide octreotide (B344500) and demonstrated high affinity for the receptor. nih.gov This indicates the potential of the 3-amino-3-phenylpropan-1-ol backbone as a template for designing new molecules with specific biological targets.

Interaction with Biological Targets

The therapeutic effects of this compound derivatives are rooted in their ability to interact with specific biological macromolecules. These interactions are governed by the three-dimensional structure of the derivatives and the complementary nature of the binding sites on their protein targets.

Derivatives of this compound have been shown to modulate the activity of various enzymes and receptors, highlighting the versatility of this chemical scaffold in drug design.

One notable area of activity is the modulation of opioid receptors . For instance, researchers have synthesized 3-amino-3-phenylpropionamide derivatives that exhibit a high affinity for the mu (µ) opioid receptor. americanaddictioncenters.orgnih.gov These compounds were designed as small-molecule mimics of the cyclic octapeptide octreotide, demonstrating that the relatively simple 3-amino-3-phenylpropan-1-ol backbone can be elaborated to interact with complex peptide receptors. americanaddictioncenters.org

Furthermore, derivatives of this scaffold have been investigated as enzyme inhibitors . Certain 3-amino-6-phenyl-pyridazine derivatives have been developed as selective inhibitors of glial activation. nih.gov These compounds can block the overproduction of inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO) by inhibiting protein kinases involved in the activation of glial cells, which is a pathological hallmark of several neurodegenerative diseases. nih.gov

Table 1: Examples of Enzyme and Receptor Modulation by this compound Derivatives

| Derivative Class | Biological Target | Effect | Therapeutic Area |

|---|---|---|---|

| 3-Amino-3-phenylpropionamides | Mu (µ) Opioid Receptor | Agonism | Pain Management |

| 3-Amino-6-phenyl-pyridazines | Protein Kinases (in glia) | Inhibition | Neuroinflammation |

Hydrogen Bonding and Other Interactions with Target Molecules

The interaction of this compound derivatives with their biological targets is mediated by a combination of molecular forces, with hydrogen bonding playing a crucial role. The amino and hydroxyl groups of the core structure are excellent hydrogen bond donors and acceptors.

For derivatives that act as monoamine reuptake inhibitors, the basic nitrogen atom is believed to form an ionic interaction or a hydrogen bond with the binding site of the transporter protein. nih.gov Similarly, the hydroxyl group can participate in dipole-dipole or hydrogen bond interactions. nih.govnih.gov These hydrogen bonds contribute to the binding affinity and selectivity of the inhibitor for its target transporter, such as the norepinephrine transporter (NET) or the serotonin transporter (SERT). nih.gov The phenyl group typically engages in hydrophobic or van der Waals interactions within a lipophilic pocket of the binding site. nih.gov Molecular docking studies on various derivatives have confirmed that conventional hydrogen bonds are often a major contributor to the binding energy. academie-sciences.fr

Derivatives with Monoamine Reuptake Inhibitor Activity

A significant number of derivatives of this compound function as monoamine reuptake inhibitors. By blocking the transporters responsible for the reuptake of neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin from the synaptic cleft, these compounds increase the concentration of these neurotransmitters, leading to enhanced neuronal signaling. wikipedia.orgpsychscenehub.com This mechanism is the basis for the therapeutic effects of many antidepressant and ADHD medications. americanaddictioncenters.orgwikipedia.org

Derivatives of this compound are key components in several norepinephrine reuptake inhibitors (NRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs). americanaddictioncenters.orgclevelandclinic.org These drugs bind to and block the norepinephrine transporter (NET) and, in the case of NDRIs, the dopamine transporter (DAT). americanaddictioncenters.orgwikipedia.org

A prime example is atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD. mdpi.com Its chemical structure is closely related to the this compound scaffold. Bupropion, another widely used antidepressant, functions as an NDRI, inhibiting the reuptake of both norepinephrine and, to a lesser extent, dopamine. wikipedia.org The development of such selective inhibitors highlights the tunability of the 3-amino-3-phenylpropan-1-ol core to achieve desired interactions with specific neurotransmitter systems.

Table 2: Monoamine Reuptake Inhibitor Activity of Selected Derivatives

| Compound Class | Primary Target(s) | Therapeutic Application |

|---|---|---|

| Phenylpropanolamine derivatives | NET | ADHD, Depression |

| Diaryl lactam derivatives | NET, DAT, SERT | Depression (investigational) |

| 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | NET, SERT | Depression (investigational) |

Enhancement of Neurotransmitter Levels in Synaptic Cleft

By blocking the action of reuptake transporters, these derivatives cause an accumulation of neurotransmitters in the synaptic cleft, the space between neurons. wikipedia.org For norepinephrine reuptake inhibitors (NRIs), this leads to increased levels of norepinephrine. nih.gov An interesting consequence of blocking the norepinephrine transporter (NET) is the indirect increase in dopamine levels in the prefrontal cortex. psychscenehub.comnih.gov This is because in this brain region, the dopamine transporter (DAT) is relatively sparse, and dopamine is primarily cleared from the synapse by NET. psychscenehub.comnih.gov Therefore, inhibiting NET in the prefrontal cortex effectively boosts both norepinephrine and dopamine neurotransmission, which is thought to contribute to the therapeutic effects in conditions like ADHD. nih.gov This dual action in a specific brain region from a single inhibitor showcases a sophisticated mechanism of action originating from this chemical class. psychscenehub.com

γ-Amino Acid and γ-Amino Phosphonic Acid Derivatives

The this compound scaffold also serves as a chiral building block for the synthesis of more complex molecules, including γ-amino acid and γ-amino phosphonic acid derivatives. These modified amino acids are of interest due to their potential to act as mimetics of natural signaling molecules or as enzyme inhibitors.

One-pot synthesis methods have been developed to produce 3-amino-3-phenylpropionic acid esters, which are derivatives of γ-amino acids, from simple precursors. google.com These methods provide an efficient route to these valuable compounds. google.com

In the realm of phosphonic acids, this compound has been used in the synthesis of γ-amino phosphonic acid derivatives. nih.govscilit.comresearchgate.netfrontiersin.orgresearchgate.net Aminophosphonic acids are analogues of natural amino acids where the carboxylic acid group is replaced by a phosphonic acid group. nih.govscilit.comresearchgate.net This substitution often results in compounds that can act as potent enzyme inhibitors because the phosphonate (B1237965) group is resistant to hydrolysis by enzymes that would typically cleave a phosphate (B84403) or carboxylate group. nih.gov The biological activities of these derivatives are diverse, with applications being explored in areas such as antibacterial and anticancer therapies. nih.govfrontiersin.org

Synthesis of (S)-Baclofen and (S)-Pregabalin Analogs

The chiral scaffold of this compound serves as a valuable starting point for the asymmetric synthesis of various pharmacologically active molecules, including analogs of (S)-Baclofen and (S)-Pregabalin. Researchers have developed efficient synthetic routes that leverage the stereochemistry of this parent compound to produce enantiomerically pure targets.

One notable approach involves the synthesis of phosphinic acid analogs of baclofen (B1667701). The process commences with the protection of the amino group of this compound, followed by oxidation of the primary alcohol to a carboxylic acid. This intermediate then undergoes coupling with a suitable phosphinic acid derivative to yield the target baclofen analogs. This method provides a straightforward pathway to novel phosphinic acid derivatives that are structurally related to baclofen, a known GABA receptor agonist.

In a similar vein, derivatives of this compound have been utilized to create conformationally restricted analogs of pregabalin. These syntheses often involve multi-step sequences that introduce cyclopropyl (B3062369) or other rigid moieties to lock the molecule into a specific conformation. The aim is to enhance binding affinity and selectivity for the voltage-gated calcium channels, the primary target of pregabalin.

A study detailed the synthesis of a series of 3-aminopropylphosphinic acids starting from enantiomerically pure (R)- and this compound. This allowed for the creation of compounds with specific stereochemistry at the P-chiral center, leading to the development of potent and selective inhibitors of the GABA B receptor.

Table 1: Selected Synthesized Analogs and Key Features

| Starting Material | Target Analog | Key Synthetic Step | Reference |

| This compound | Phosphinic acid analog of Baclofen | Coupling with a phosphinic acid derivative | |

| This compound | 3-Aminopropylphosphinic acids | Multi-step sequence including introduction of a P-chiral center |

Role in Central Nervous System Disorders

Derivatives of this compound have shown considerable promise in the modulation of central nervous system (CNS) pathways, primarily through their interaction with GABA receptors and voltage-gated calcium channels. These interactions underpin their potential therapeutic applications in a range of CNS disorders.

The synthesized phosphinic acid analogs of baclofen, for instance, have been evaluated for their activity as GABA receptor ligands. As agonists or antagonists at these receptors, they can influence neurotransmission and have potential applications in conditions such as spasticity, pain, and anxiety. Research has demonstrated that specific stereoisomers of these analogs exhibit high affinity and selectivity for the GABA B receptor, highlighting the importance of the chiral center derived from this compound.

Furthermore, the structural similarity of certain derivatives to pregabalin, an established treatment for neuropathic pain and epilepsy, suggests their potential utility in these areas. By targeting α2δ-1 subunit of voltage-gated calcium channels, these compounds can modulate neuronal excitability. The development of conformationally restricted analogs aims to improve upon the pharmacological profile of existing drugs, potentially offering enhanced efficacy or a different side-effect profile.

Research into novel phenyl-GABA analogues has identified compounds with significant anticonvulsant and analgesic activities. These compounds, derived from the core structure of this compound, have been shown to be potent ligands for the α2δ subunit of voltage-gated calcium channels, indicating their therapeutic potential for epilepsy and neuropathic pain.

Table 2: Investigated CNS-Active Derivatives and their Biological Targets

| Derivative Class | Biological Target | Potential Therapeutic Area | Reference |

| Phosphinic acid analogs | GABA B Receptor | Spasticity, Pain, Anxiety | |

| Phenyl-GABA analogues | α2δ subunit of voltage-gated calcium channels | Epilepsy, Neuropathic Pain |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and structure of a chemical compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

However, predicted ¹H NMR data has been reported, offering insight into the expected spectral features. The analysis was noted in chloroform-d (B32938) (CDCl₃) as the solvent. ichemical.com The predicted chemical shifts (δ) are detailed in the table below.

Table 1: Predicted ¹H NMR Data for (S)-3-Amino-3-phenylpropan-1-ol

| Chemical Shift (δ) (ppm) | Number of Protons | Multiplicity | Assigned Protons |

|---|---|---|---|

| 7.38 - 7.15 | 5H | multiplet (m) | Aromatic (Ar) |

| 3.86 | 3H | broad singlet (br s) | NH₂ and OH |

| 3.69 - 3.63 | 3H | multiplet (m) | OCH₂ and CH-N |

| 2.32 - 1.77 | 2H | multiplet (m) | CCH₂C |

Solvent: CDCl₃, Frequency: 300 MHz. Data is predictive. ichemical.com

No experimental or theoretical ¹³C NMR data for this compound was found in the available literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Multiple chemical suppliers state that the IR spectrum of their product conforms to the known structure of this compound. thermofisher.comthermofisher.comaikeshiji.comthermofisher.comthermofisher.com However, specific, peer-reviewed studies detailing the characteristic absorption bands (in cm⁻¹) are not available. Therefore, a data table of specific frequencies and their corresponding vibrational modes cannot be compiled.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a solid-state compound, including its stereochemistry. A thorough search of crystallographic databases and scientific literature did not yield any published single-crystal XRD studies for this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the phenyl group in this compound. No specific UV-Vis absorption spectra or data on maximum absorption wavelengths (λmax) for the purpose of structural elucidation of this compound are available in the reviewed literature.

Computational Chemistry Studies

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and understanding molecular properties, including optimized geometry, electronic structure, and spectroscopic data.

Density Functional Theory (DFT) Calculations

A comprehensive search did not uncover any published research articles that have performed Density Functional Theory (DFT) calculations on this compound. Such studies would provide valuable theoretical insights into its structural parameters, vibrational frequencies (IR), and NMR chemical shifts, but this research does not appear to be publicly available.

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations can provide insight into the binding mode and affinity of a ligand, such as this compound, to the active site of a protein.

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the broader context of similar compounds, like 3-(2-Hydroxyphenyl)-1-phenyl propanone, highlights the utility of this method. tandfonline.com For such molecules, docking simulations are performed to understand potential biological activities by examining their interactions with protein targets. tandfonline.com The process involves using software like AutoDock to predict binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. tandfonline.com This information is crucial for drug design and understanding the molecule's potential as a therapeutic agent. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines interactions between filled donor and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

The MEP map uses a color scale to represent different potential values. Regions of negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and are the likely sites for nucleophilic attack. walisongo.ac.iduni-muenchen.de For a molecule like this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them nucleophilic centers. researchgate.net The hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential, indicating their electrophilic character. researchgate.net The phenyl group would show a mixed potential, with the pi-system being a region of negative potential. tandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it provides a graphical representation of the close contacts between molecules. researchgate.net

Prediction of NMR Chemical Shifts (GIAO approach)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. By comparing the theoretically predicted shifts with experimental data, researchers can validate the computed molecular structure.

While a specific GIAO analysis for this compound was not found, experimental ¹H NMR data for the racemic mixture and related structures are available. For DL-3-amino-3-phenylpropan-1-ol in CDCl₃, the following chemical shifts have been reported: δ 7.38-7.15 (5H, m, aromatic), 3.86 (1H, t), 3.69-3.63 (2H, m), and 2.32-1.77 (2H, m). google.com For the related 3-phenyl-1-propanol, ¹H NMR shifts in CDCl₃ are assigned as: δ 7.04-7.39 (aromatic), 3.625, 2.674, and 1.87 ppm. chemicalbook.com A computational study using the GIAO method would calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, providing a powerful tool for structural elucidation.

Table 1: Experimental ¹H NMR Chemical Shifts

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| DL-3-Amino-3-phenylpropan-1-ol | CDCl₃ | 7.38-7.15 | m | 5H (aromatic) | google.com |

| 3.86 | t | 1H | google.com | ||

| 3.69-3.63 | m | 2H | google.com | ||

| 2.32-1.77 | m | 2H | google.com | ||

| 3-Phenyl-1-propanol | CDCl₃ | 7.04-7.39 | - | aromatic | chemicalbook.com |

| 3.625 | - | - | chemicalbook.com | ||

| 2.674 | - | - | chemicalbook.com | ||

| 1.87 | - | - | chemicalbook.com |

Computational Studies of Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity. researchgate.netrsc.org These studies can model transition states and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

The synthesis of chiral 1,3-amino alcohols like this compound is an area where computational studies are highly valuable. conicet.gov.arnih.gov For instance, in asymmetric reductions of ketones or hydroaminations of allylic alcohols, DFT calculations can help rationalize why one enantiomer is formed preferentially. nih.govgoogle.com These models can assess the steric and electronic factors within the transition state, such as the interaction between the substrate, a chiral catalyst, and the reagent. researchgate.net By calculating the energy barriers for different pathways, researchers can predict the major product, guiding the development of more efficient and selective synthetic methods. researchgate.netrsc.org

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure β-amino alcohols like (S)-3-Amino-3-phenylpropan-1-ol necessitates the development of highly efficient and environmentally benign synthetic methodologies. diva-portal.org Traditional routes often rely on the derivatization of naturally occurring chiral compounds, which can limit the diversity of accessible structures. diva-portal.org

Future research will likely focus on:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. diva-portal.org Research into novel transition metal catalysts, such as those based on ruthenium, and organocatalysts will continue to be a major focus for the asymmetric synthesis of β-amino alcohols. acs.orgnih.gov The goal is to achieve high yields and enantioselectivities under mild reaction conditions. acs.orgnih.gov

Biocatalysis: Enzymes, such as transaminases, offer a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Overcoming thermodynamic limitations of these reactions, for instance by using in-situ product removal strategies, is a key challenge that researchers are actively addressing. mdpi.com

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Integrating catalytic systems into flow processes for the synthesis of this compound and its analogs is a promising avenue for future development.

Exploration of Novel Therapeutic Applications for Derivatives

Derivatives of 3-amino-1-phenylpropan-1-ol (B18842) have shown a wide range of biological activities. Phenylpropanolamine, a related compound, has been used as a decongestant and appetite suppressant. wikipedia.orgdrugbank.com The exploration of novel therapeutic applications for new derivatives is a vibrant area of research.

Current and future research directions include:

Monoamine Reuptake Inhibitors: Derivatives of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol are being investigated as potent and selective norepinephrine (B1679862) reuptake inhibitors (NRIs) with potential applications in treating various neurological and psychiatric disorders. researchgate.net

Adrenergic Receptor Agonists: Novel phenylethanolamine derivatives are being synthesized and evaluated as selective β3-adrenergic receptor agonists, which have potential as treatments for obesity and type 2 diabetes. nih.gov

Antimicrobial Agents: Piperazine derivatives incorporating a phenylpropanol structure are being explored for their antibacterial properties, including the ability to inhibit biofilm formation. researchgate.net

Anticancer Agents: Recent studies have focused on the development of novel inhibitors of mitogen-activated protein kinase (MNK) with anti-leukemia activity, some of which may share structural similarities with phenylpropanolamine derivatives. acs.org

Integration of Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. For this compound and its derivatives, this integrated approach can provide deep insights into their mechanism of action and guide the design of more potent and selective molecules.

Key areas of focus include:

Molecular Docking and Dynamics Simulations: These computational tools can predict the binding modes of derivatives within the active sites of target proteins, such as transporters and receptors. This information is invaluable for understanding structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

In Silico ADMET Prediction: Computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles.

Investigation of Structure-Activity Relationships for Enhanced Bioactivity

A systematic investigation of the structure-activity relationships (SAR) is fundamental to optimizing the biological activity of this compound derivatives. This involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological effects.

A notable study on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols explored the impact of substitutions on both the phenyl and indole (B1671886) rings to enhance potency and selectivity for the norepinephrine transporter over the serotonin (B10506) transporter. researchgate.net This research led to the discovery of a compound with significantly improved inhibitory activity and selectivity. researchgate.net Future SAR studies will continue to explore the chemical space around the this compound scaffold to identify key structural features that govern bioactivity and selectivity for various biological targets.

Large-Scale Manufacturing Processes and Optimization

The transition from laboratory-scale synthesis to large-scale industrial manufacturing presents a unique set of challenges. For a commercially viable process, the synthesis of this compound must be cost-effective, safe, and environmentally sustainable.

Challenges and future research directions in this area include:

Process Optimization: Optimizing reaction parameters such as temperature, pressure, catalyst loading, and solvent choice is crucial for maximizing yield and minimizing by-product formation.

Purification Methods: Developing efficient and scalable purification techniques to obtain the desired enantiomer in high purity is a critical aspect of large-scale production.

Safety and Environmental Impact: A thorough evaluation of the hazards associated with the reagents and intermediates used in the synthesis is necessary. nih.gov Furthermore, developing processes that minimize waste and utilize greener solvents is a key goal for sustainable manufacturing. The use of toxic reagents like phosgene (B1210022) or triphosgene (B27547) in some synthetic routes is a significant drawback that researchers aim to circumvent. nih.gov

Q & A

Q. What are the standard synthetic routes for (S)-3-Amino-3-phenylpropan-1-ol, and how do reaction conditions influence yield and enantiomeric purity?

this compound is synthesized via reductive amination or borohydride reduction of intermediates derived from phenylalanine derivatives. For example, a method using L-phenylalanine methyl ester HCl salt with ethanolamine in dry methanol, followed by NaBH₄ reduction at 0°C, yields the (S)-enantiomer with high optical purity (>98% ee) . Reaction conditions such as solvent choice (e.g., THF vs. ethanol), temperature control, and stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) critically affect stereochemical outcomes and impurity profiles.

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is widely used to determine enantiomeric excess (ee). Polarimetry ([α]D) and circular dichroism (CD) spectroscopy provide additional confirmation of optical activity. For structural validation, single-crystal X-ray diffraction (using programs like SHELXL or OLEX2) or NOESY NMR experiments can resolve absolute configuration .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm molecular structure, with characteristic signals for the amino (δ 1.5–2.5 ppm) and hydroxyl groups (δ 3.5–4.0 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm .

- HRMS : High-resolution mass spectrometry validates molecular formula (C₉H₁₃NO, exact mass 151.20 g/mol) .

- IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and ~1600 cm⁻¹ (C=C aromatic) are diagnostic .

Advanced Research Questions

Q. How does this compound serve as a chiral building block in pharmaceutical intermediates?

The compound is a key precursor in synthesizing β-adrenergic receptor ligands and selective serotonin reuptake inhibitors (SSRIs). For instance, it is used to prepare Dapoxetine impurities and analogs via nucleophilic substitution or Mitsunobu reactions, where stereochemical integrity is retained . Its amino and hydroxyl groups enable functionalization (e.g., amidation, sulfonation) for drug discovery pipelines .

Q. What strategies mitigate racemization during derivatization of this compound?

Racemization risks arise under acidic/basic conditions or elevated temperatures. To minimize this:

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for stereoselective reactions. Molecular docking studies (AutoDock Vina) assess binding affinities of derivatives to biological targets, guiding structure-activity relationship (SAR) studies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–95%) arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or solvent purity. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are recommended to resolve inconsistencies .

Methodological Considerations

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXT for initial phase estimation .

- Refinement : SHELXL for full-matrix least-squares refinement, with thermal displacement parameters (ADPs) adjusted for non-H atoms.

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .

Q. How can researchers handle air-sensitive intermediates during this compound synthesis?

- Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.

- Use freshly distilled solvents (e.g., THF over Na/benzophenone).

- Quench reactive byproducts (e.g., borane complexes) with cautious protonolysis .

Research Applications

Q. What role does this compound play in materials science?

The compound is a chiral ligand precursor for asymmetric catalysis. For example, it forms thiazinane derivatives (e.g., (S)-4-phenyl-1,3-thiazinane-2-thione) for circularly polarized luminescence (CPL) studies, enabling the design of optoelectronic materials .

Q. How is the compound utilized in enantioselective organocatalysis?

Its hydroxyl and amino groups coordinate to metal catalysts (e.g., Ru, Rh) in asymmetric hydrogenation reactions, achieving >90% ee in ketone reductions. Mechanistic studies via in situ FTIR and kinetic isotope effects (KIEs) elucidate catalytic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten